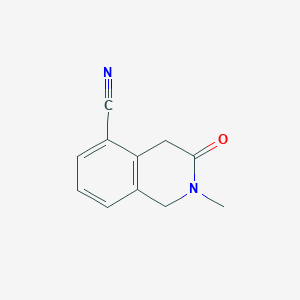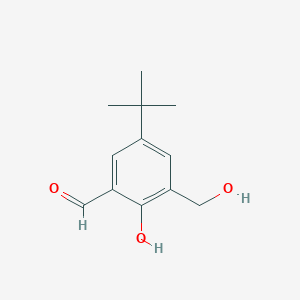
N-(2-methoxyethyl)-3,4-dimethylcyclohexan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethyl)-3,4-dimethylcyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with two methyl groups and an amine group attached to a 2-methoxyethyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-3,4-dimethylcyclohexan-1-amine typically involves the following steps:
Formation of the Cyclohexane Ring: Starting from a suitable precursor, such as 3,4-dimethylcyclohexanone, the cyclohexane ring is formed through hydrogenation.
Introduction of the Amine Group: The amine group is introduced via reductive amination, where the ketone is reacted with 2-methoxyethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Hydrogenation: Utilizing high-pressure hydrogenation reactors to form the cyclohexane ring.
Automated Reductive Amination: Employing automated systems for the reductive amination process to enhance efficiency and yield.
Continuous Purification Systems: Implementing continuous purification systems to streamline the purification process and reduce production costs.
化学反应分析
Types of Reactions
N-(2-methoxyethyl)-3,4-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Various substituted amine derivatives depending on the reagents used.
科学研究应用
N-(2-methoxyethyl)-3,4-dimethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-methoxyethyl)-3,4-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
N-(2-methoxyethyl)-3,4-dimethylcyclohexan-1-amine: can be compared with other cyclohexane derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methoxyethyl group and the two methyl groups on the cyclohexane ring can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C11H23NO |
|---|---|
分子量 |
185.31 g/mol |
IUPAC 名称 |
N-(2-methoxyethyl)-3,4-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C11H23NO/c1-9-4-5-11(8-10(9)2)12-6-7-13-3/h9-12H,4-8H2,1-3H3 |
InChI 键 |
XTKHNZNHSKCPLI-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1C)NCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(phenylmethoxy)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B12098263.png)





![8-Hydroxy-6-methoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B12098310.png)
![2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid](/img/structure/B12098314.png)



